4-oxo-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide
Description
"4-oxo-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide" is a complex chemical compound composed of various heterocyclic rings and functional groups. It stands out due to the presence of a thiophene ring, a 1,2,4-oxadiazole ring, and a 1H-1,2,3-triazole ring connected to a butanamide core with a p-tolyl substituent. The diverse structure hints at its potential as a versatile compound in scientific research and various applications in chemistry, biology, and potentially medicine.
Properties
IUPAC Name |
4-(4-methylphenyl)-4-oxo-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-14-2-4-15(5-3-14)18(28)6-7-19(29)22-9-10-27-12-17(24-26-27)21-23-20(25-30-21)16-8-11-31-13-16/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVQUVGPDGAFGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the formation of the core butanamide structure through condensation reactions involving appropriate amines and carboxylic acids.
The thiophene, 1,2,4-oxadiazole, and 1H-1,2,3-triazole moieties are introduced through cyclization reactions, often requiring catalysts such as copper(I) for azide-alkyne cycloaddition.
The final product may require purification steps such as recrystallization or chromatography to ensure its high purity.
Industrial Production Methods:
Industrially, the production of such a compound would involve scaling up the laboratory procedures while maintaining strict control over reaction conditions and yields.
Process optimization and use of automated reactors could enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The thiophene ring can undergo oxidative reactions, potentially forming sulfoxides or sulfones.
Reduction: : Functional groups within the compound, such as the oxo group, could be reduced to corresponding alcohols under appropriate conditions.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents to modulate the compound's properties.
Common Reagents and Conditions:
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Halogens, nitrating agents, or sulfonation reagents under acidic conditions facilitate these reactions.
Major Products Formed:
Oxidation: : Sulfoxides or sulfones from the thiophene ring.
Reduction: : Alcohol derivatives of the butanamide core.
Substitution: : Various aromatic substitutions yielding different functionalized derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents . The 1,2,4-oxadiazole core is particularly noted for inducing apoptosis in cancer cells. For instance, derivatives of 1,2,4-oxadiazole have shown significant activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
Case Studies
- Synthesis and Activity Testing : A series of substituted oxadiazoles were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. Compounds demonstrated IC50 values in the micromolar range, indicating moderate to high potency. Notably, some derivatives exhibited selectivity towards specific cancer types .
- Mechanism of Action : Research indicates that these compounds may trigger apoptosis via caspase activation pathways. Flow cytometry analyses revealed that certain oxadiazole derivatives could arrest cell proliferation at the G1 phase in MCF-7 cells .
Antimicrobial Properties
In addition to anticancer activities, compounds containing oxadiazole and triazole rings have been investigated for their antimicrobial properties . Various derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzyme systems .
Drug Development Potential
The structural diversity offered by the compound makes it a promising candidate for further modifications aimed at enhancing its pharmacological profiles. Research into the pharmacokinetics and bioavailability of such compounds is essential for developing effective therapeutic agents.
Summary Table of Applications
Mechanism of Action
The compound's mechanism of action would depend on its specific interactions with biological targets. Generally, compounds with thiophene, oxadiazole, and triazole rings exhibit interactions through:
Binding to enzyme active sites, potentially inhibiting or modulating their activity.
Interacting with DNA or RNA, affecting genetic regulation.
Targeting specific cellular pathways, altering signal transduction processes.
Comparison with Similar Compounds
4-oxo-N-(2-(4-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide: : Differing by the presence of a furan ring instead of a thiophene ring.
4-oxo-N-(2-(4-(3-(pyridine-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide: : Featuring a pyridine ring in place of the thiophene ring.
Uniqueness: The unique combination of a thiophene ring, an oxadiazole ring, and a triazole ring within this compound provides distinctive electronic and steric properties, potentially offering unique reactivity and biological activity compared to its analogs. The specific configuration can influence how it interacts with biological targets, potentially leading to unique pharmacological profiles.
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Biological Activity
The compound 4-oxo-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4-(p-tolyl)butanamide is a complex heterocyclic molecule that incorporates multiple pharmacologically relevant moieties. This paper provides a detailed examination of its biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Structural Overview
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2319786-65-5 |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and triazole possess significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have demonstrated activity against various strains of bacteria and fungi. A study highlighted that similar compounds exhibited Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis (Mtb) in the range of to , indicating potent anti-tubercular activity .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For example:
- Compound 17a , a derivative similar to our target compound, showed cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of .
- The mechanism involves the activation of apoptotic pathways through increased expression of p53 and caspase cleavage in cancer cell lines .
Anti-inflammatory Properties
Oxadiazole derivatives have also been noted for their anti-inflammatory effects. Some studies report that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .
Case Studies
- Study on Antitubercular Activity : A recent study evaluated various oxadiazole derivatives against Mtb strains. The compound similar to our target exhibited a significant reduction in bacterial load in infected macrophages compared to controls .
- Evaluation of Anticancer Properties : In a comparative analysis of several oxadiazole-based compounds against different cancer cell lines (MCF-7 and HeLa), the target compound demonstrated superior cytotoxicity compared to standard chemotherapeutics like Tamoxifen .
The proposed mechanism for the biological activity of the compound involves:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Interaction with DNA : Potential intercalation into DNA structures leading to disruption of replication processes.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the triazole-oxadiazole-thiophene core of this compound?
- Methodological Answer : The triazole-oxadiazole-thiophene scaffold can be synthesized via sequential cyclization reactions.
Triazole Formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. For example, react propargyl derivatives with azides under Cu(I) catalysis .
Oxadiazole Synthesis : Construct the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using EDCI/DMAP) .
Thiophene Integration : Introduce the thiophene moiety via Suzuki-Miyaura coupling or direct substitution reactions on pre-functionalized intermediates .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended).
- Spectroscopy : Confirm structural features via -/-NMR (e.g., thiophene protons at δ 7.2–7.8 ppm, triazole CH at δ 8.1–8.3 ppm) and IR (C=O stretch at ~1680 cm) .
- Mass Spectrometry : Validate molecular weight via HRMS (ESI+) with <5 ppm error .
Q. What are the critical challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Crystallization Issues : The compound’s flexibility (amide bonds, triazole ring) may hinder crystal formation. Use slow vapor diffusion with solvents like DMSO/ethyl acetate .
- Refinement : Employ SHELXL for structure refinement, focusing on resolving disorder in the thiophene or p-tolyl groups. Constraints may be needed for torsional angles .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Parameterize the oxadiazole’s dipole moment and thiophene’s π-π stacking potential .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC values from assays (e.g., antimicrobial, anticancer) for analogs with substituent variations. For example:
| Substituent on p-Tolyl | Activity (IC, μM) | Source |
|---|---|---|
| -OCH | 12.3 ± 1.2 | |
| -NO | 8.7 ± 0.9 |
- Mechanistic Studies : Perform competitive binding assays or enzyme inhibition kinetics to identify structure-activity relationships (SAR) .
Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?
- Methodological Answer :
- DoE Approach : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example:
- Critical Factors : Reaction time (6–12 hr), temperature (60–100°C), and equivalents of NaBH (1.5–3.0) .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance reproducibility and scalability .
Q. What spectroscopic techniques are most effective for probing electronic interactions in the oxadiazole-thiophene system?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor charge-transfer transitions (λ ~270–320 nm) in DMSO .
- Fluorescence Quenching : Assess π-conjugation efficiency by measuring emission intensity changes in the presence of electron-deficient quenchers .
Data Contradiction Analysis
Q. Why do some analogs show divergent antimicrobial activity despite minor structural changes?
- Resolution : Differences in logP values (hydrophobicity) and hydrogen-bond donor/acceptor counts significantly impact membrane permeability. For example:
- Analog A (logP = 2.1): Moderate activity (MIC = 16 μg/mL).
- Analog B (logP = 3.5): High activity (MIC = 4 μg/mL) due to enhanced lipid bilayer penetration .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
